molecular formula C10H6N2O B12874879 1H-Pyrrolo[1,2-a]benzimidazol-1-one CAS No. 95897-43-1

1H-Pyrrolo[1,2-a]benzimidazol-1-one

Cat. No.: B12874879
CAS No.: 95897-43-1
M. Wt: 170.17 g/mol
InChI Key: UWQVWPZBJCDVQM-UHFFFAOYSA-N
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Description

1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one is a heterocyclic compound that features a fused ring system combining a benzene ring, a pyrrole ring, and an imidazole ring. This unique structure endows the compound with interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one can be synthesized through various methods. One common approach involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine in ethanol under reflux conditions . This procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition, providing a proficient method for making fused tetracyclic heterocycles .

Industrial Production Methods: While specific industrial production methods for 1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one are not extensively documented, the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, are applicable. Techniques like continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of 1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one lies in its specific ring fusion and the resulting electronic and steric properties. These characteristics contribute to its distinct reactivity and biological activity profile, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

95897-43-1

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

pyrrolo[1,2-a]benzimidazol-1-one

InChI

InChI=1S/C10H6N2O/c13-10-6-5-9-11-7-3-1-2-4-8(7)12(9)10/h1-6H

InChI Key

UWQVWPZBJCDVQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C=C3

Origin of Product

United States

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